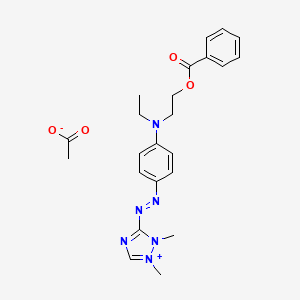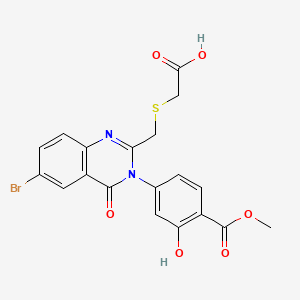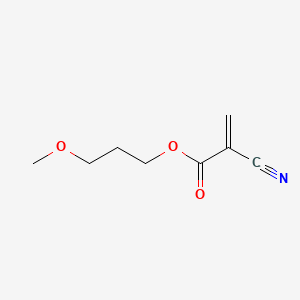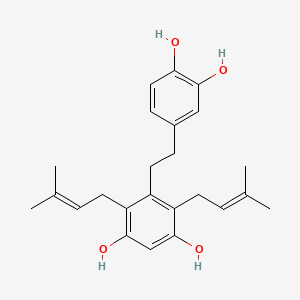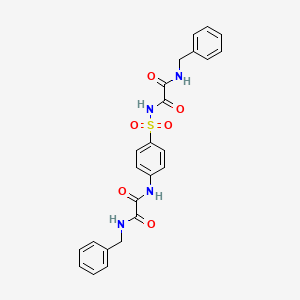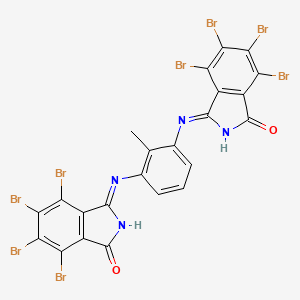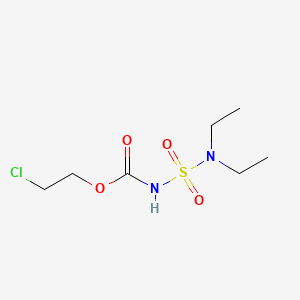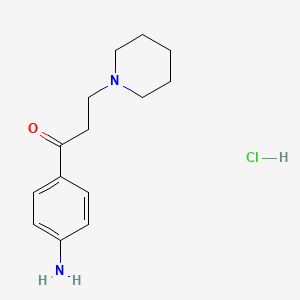
Propiophenone, 4'-amino-3-piperidino-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C14H20N2O.ClH and a molecular weight of 268.82 g/mol . This compound is known for its significant biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride typically involves the aminomethylation of 4-substituted acetophenones, yielding a series of β-amino-4-substituted propiophenones. These intermediates are then reduced with lithium alumohydride in dry ether to produce 1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ols, which are subsequently converted to the corresponding dihydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium alumohydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanols, piperidones, and other derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity, particularly adenosine deaminase.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit adenosine deaminase, a key enzyme in purine metabolism, by binding to its active site and preventing the conversion of adenosine to inosine . This inhibition can lead to various biological effects, including altered cellular respiration and metabolism.
Vergleich Mit ähnlichen Verbindungen
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride can be compared with other similar compounds, such as:
4’-Aminopropiophenone: Known for its toxicity and ability to convert hemoglobin to methemoglobin.
4-Piperidone derivatives: These compounds exhibit diverse biological activities and are used in drug development.
The uniqueness of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Eigenschaften
CAS-Nummer |
97379-90-3 |
|---|---|
Molekularformel |
C14H21ClN2O |
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11,15H2;1H |
InChI-Schlüssel |
RHJXUCHWUDVIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


